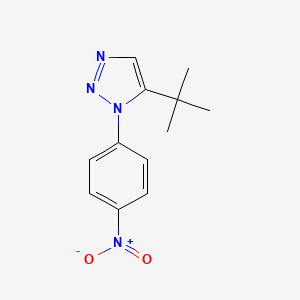

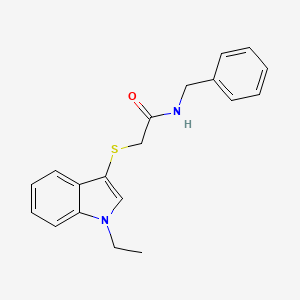

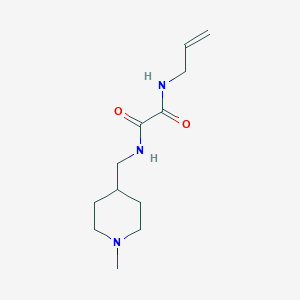

3-chloro-4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Halogen Substitution Enhances Endothelin Antagonist Activity

Research on similar sulfonamide derivatives, like N-(isoxazolyl)sulfonamide, has shown that halogen substitution can significantly increase binding affinity for endothelin receptors. This enhancement is also observed in naphthalene sulfonamide endothelin antagonists, suggesting potential applications in cardiovascular research and drug development (Chan et al., 1996).

Fluorescence Chemosensing for Sn2+ Detection

A closely related compound, 4-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide (4CBS), has been developed as a selective and sensitive fluorescence probe for Sn2+ ions in aqueous solutions. This probe's mechanism involves a fluorescence turn-on mode initiated by the reduction of -C═O into -C-OH groups upon Sn2+ addition. Its application in bioimaging demonstrates potential for detecting Sn2+ in living cells and distinguishing between cancerous and normal cells (Ravichandiran et al., 2020).

Enhancement of Drug Metabolizing Enzymes

Chlorinated naphthalenes, similar in structure to the compound of interest, have been found to induce enzymes catalyzing drug hydroxylation or glucuronidation in rat liver. This suggests potential research applications in studying the impact of such compounds on drug metabolism and detoxification processes (Ahotupa & Aitio, 1980).

Environmental Persistence and Toxicity of Chloronaphthalenes

Studies on polychlorinated naphthalenes, which share structural similarities with the compound , have highlighted their environmental persistence, widespread pollution, and potential toxicity mediated by the aryl hydrocarbon receptor. This information is crucial for assessing the environmental impact and safety of related chemical compounds (Falandysz, 1998).

Anticancer Catalysts and Transfer Hydrogenation

RuII sulfonamidoethylenediamine complexes, including derivatives with naphthalen-2-ylmethyl substituents, have been studied for their ability to catalyze the reduction of NAD+ to 1,4-NADH, showing potential applications in biochemistry and cancer research. These complexes also exhibit antiproliferative activity against human ovarian cancer cells, indicating their potential as anticancer agents (Chen et al., 2018).

Propriétés

IUPAC Name |

3-chloro-4-fluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO3S/c19-16-10-13(8-9-17(16)20)25(23,24)21-11-18(22)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18,21-22H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGYREVROQQFHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2873748.png)

![2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine](/img/structure/B2873749.png)

![(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2873757.png)

![2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2873761.png)

![6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2873763.png)

![3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate](/img/structure/B2873767.png)